molecular formula C18H18O2 B12157736 (2E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one

(2E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one

Cat. No.: B12157736
M. Wt: 266.3 g/mol
InChI Key: HGYIQTODKIRAKV-MDWZMJQESA-N
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Description

2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- is an organic compound with the molecular formula C18H18O2 and a molecular weight of 266.33432 g/mol . This compound is known for its unique structure, which includes a propenone backbone with phenyl and propoxyphenyl substituents. It is often used in various chemical research and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 4-propoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-Propen-1-one, 3-phenyl-1-(4-methoxyphenyl)-, (E)-
  • **2-Propen-1-one, 3-phenyl-1-(4-ethoxyphenyl)-, (E)-
  • **2-Propen-1-one, 3-phenyl-1-(4-butoxyphenyl)-, (E)-

Uniqueness

Compared to its similar compounds, 2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- is unique due to its specific propoxy substituent, which can influence its reactivity and biological activity. The presence of the propoxy group may enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O2/c1-2-14-20-17-11-9-16(10-12-17)18(19)13-8-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3/b13-8+

InChI Key

HGYIQTODKIRAKV-MDWZMJQESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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